(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol
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Overview
Description
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group, a methoxy group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as methanol and a catalyst to facilitate the reduction process. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of enzymes that interact with aromatic compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, particularly those involving neurotransmitters.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and hydroxymethyl groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the dimethylamino group.
4-Dimethylaminobenzyl alcohol: Similar structure but lacks the methoxy group.
3-(Dimethylamino)phenol: Similar structure but lacks the hydroxymethyl group.
Uniqueness
(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is unique due to the presence of all three functional groups (dimethylamino, methoxy, and hydroxymethyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H17NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
LNSKPJUQNGJFHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
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